molecular formula C19H14F6N2OS B2849249 7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one CAS No. 1024063-92-0

7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one

Cat. No.: B2849249
CAS No.: 1024063-92-0
M. Wt: 432.38
InChI Key: KEFKLELFHRTYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including two trifluoromethyl groups and a benzyl group. The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals . It’s known for its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic compounds .


Chemical Reactions Analysis

The trifluoromethyl groups in the compound could potentially undergo various chemical reactions. For instance, they could participate in radical trifluoromethylation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of trifluoromethyl groups could increase the compound’s lipophilicity .

Scientific Research Applications

Anticancer Potential

  • Novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, including derivatives similar to the mentioned compound, have shown significant anticancer activity. Particularly, compounds have demonstrated sensitivity against MCF-7 and WRL68 cancer cells, with specific hybrids exhibiting remarkable activity, indicating their potential as anticancer agents (Bolakatti et al., 2020).
  • A study on isoxazolequinoxaline derivatives revealed promising anti-cancer activities through docking studies against homo sapiens protein, suggesting their applicability in cancer treatment research (Abad et al., 2021).
  • Research into 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones has shown these compounds to possess in vitro antiproliferative activities against several human cancer cell lines, highlighting their therapeutic potential against cancer (Reis et al., 2011).

Antimicrobial Activity

  • Certain compounds within this class have exhibited interesting in vitro antibacterial activity, particularly against Gram-negative bacteria like E. coli, suggesting their use as potent antimicrobial agents (Bolakatti et al., 2020).
  • Another study demonstrated that synthesized indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones possess significant antimicrobial activities, with specific compounds showing excellent activity against MCF-7 (breast cancer cell line) and good activity against HepG2 (liver cancer cell line), as well as equipotent activity against bacterial strains like Staphylococcus aureus and Klebsiella pneumoniae (Gali et al., 2014).

Properties

IUPAC Name

7-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F6N2OS/c20-18(21,22)12-3-1-2-11(6-12)8-26-15-7-13(19(23,24)25)4-5-14(15)27-10-29-9-16(27)17(26)28/h1-7,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFKLELFHRTYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C3=C(N2CS1)C=CC(=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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